molecular formula C20H20N4O3S2 B12246970 2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B12246970
M. Wt: 428.5 g/mol
InChI Key: YSJQHFDHXLZIBW-UHFFFAOYSA-N
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Description

2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, this compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . By inhibiting this enzyme, the compound helps increase acetylcholine levels, thereby improving cognitive function. Additionally, it prevents the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease .

Properties

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C20H20N4O3S2/c1-29(25,26)17-4-2-3-16-19(17)23-20(28-16)24-9-6-14(7-10-24)13-27-18-11-15(12-21)5-8-22-18/h2-5,8,11,14H,6-7,9-10,13H2,1H3

InChI Key

YSJQHFDHXLZIBW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)COC4=NC=CC(=C4)C#N

Origin of Product

United States

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